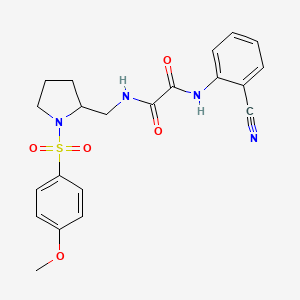

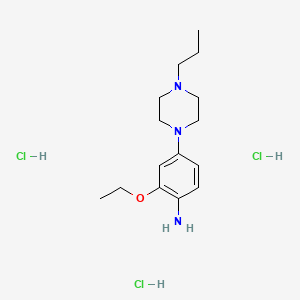

N-(3-methoxypropyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide, also known as MPTA, is a chemical compound that has shown promising results in scientific research. MPTA belongs to the class of imidazole-based compounds and has been studied for its potential application in various fields, including medicine and agriculture.

Scientific Research Applications

PET Tracers for Imaging

The development of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including N-(3-[(11)C]methoxy-4-methoxyphenyl)-2-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetamide, offers potential as PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This advancement aids in the exploration of novel diagnostic avenues for various diseases, enhancing the understanding and detection capabilities within medical research (Gao, Wang, & Zheng, 2016).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has shown anticonvulsant activities, suggesting the chemical framework's potential for developing new anticonvulsant drugs. This highlights the compound's significance in neuropharmacology and its contribution to expanding treatment options for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of acetamido pyrrolyl azoles have revealed promising antimicrobial and anti-inflammatory activities. These findings indicate the compound's utility in addressing bacterial infections and inflammation, contributing to the development of new therapeutic agents in these domains (Sowmya, Basha, Devi, Lavanyalatha, Padmaja, & Padmavathi, 2017).

Green Synthesis of Dye Intermediates

N-(3-Amino-4-methoxyphenyl)acetamide serves as a crucial intermediate for azo disperse dyes. The development of a novel catalytic hydrogenation method for its synthesis represents an eco-friendly approach to dye production, emphasizing the compound's role in sustainable industrial processes (Zhang Qun-feng, 2008).

properties

IUPAC Name |

N-(3-methoxypropyl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-16-9-11-17(12-10-16)20-22(28-15-19(26)23-13-6-14-27-2)25-21(24-20)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKUKHMQXDRIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2995796.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)